
Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide is a complex organic compound with a molecular formula of C26H25N3O5S2 and a molecular weight of 523.6238 g/mol. This compound is known for its unique structural features, which include a thieno2,3-bbenzothiophene core, a carbonitrile group, and a fused benzazocin ring system
Preparation Methods
The synthesis of Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno2,3-bReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide can be compared with other similar compounds, such as:
- Thieno2,3-bbenzothiophene derivatives : These compounds share the same core structure but differ in their functional groups and substituents.
- Benzazocin derivatives : These compounds have a similar fused ring system but may have different substituents and functional groups.
- Carbonitrile-containing compounds : These compounds contain a carbonitrile group but may have different core structures and substituents. The uniqueness of this compound lies in its specific combination of structural features, which confer unique properties and potential applications.
Properties
CAS No. |
155857-53-7 |
|---|---|
Molecular Formula |
C26H25N3O5S2 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
2-amino-8-methoxy-5-[(12E)-13-methoxy-7-methyl-3-oxa-11-azatricyclo[6.5.1.04,14]tetradeca-1,8(14),10,12-tetraen-9-yl]-4,4-dioxo-3a,8b-dihydrothieno[2,3-b][1]benzothiole-1-carbonitrile |
InChI |
InChI=1S/C26H25N3O5S2/c1-12-4-6-18-21-16(11-34-18)19(33-3)10-29-9-15(20(12)21)13-5-7-17(32-2)23-22-14(8-27)25(28)35-26(22)36(30,31)24(13)23/h5,7,9-12,15,18,22,26H,4,6,28H2,1-3H3/b19-10+,29-9? |
InChI Key |
IUWIKAGIDRISDX-LKYXUNLSSA-N |
Isomeric SMILES |
CC1CCC2C3=C1C(C=N/C=C(\C3=CO2)/OC)C4=C5C(=C(C=C4)OC)C6C(S5(=O)=O)SC(=C6C#N)N |
Canonical SMILES |
CC1CCC2C3=C1C(C=NC=C(C3=CO2)OC)C4=C5C(=C(C=C4)OC)C6C(S5(=O)=O)SC(=C6C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


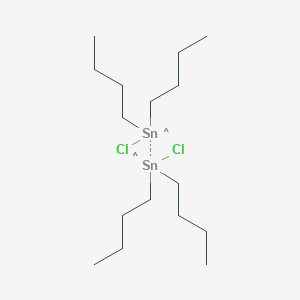

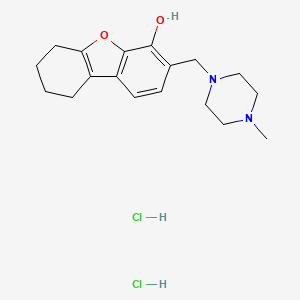
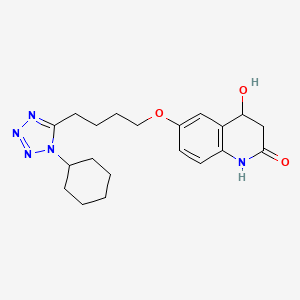
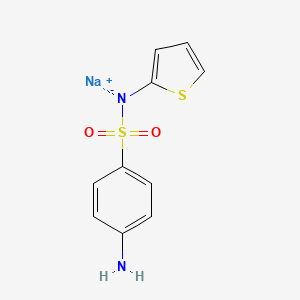
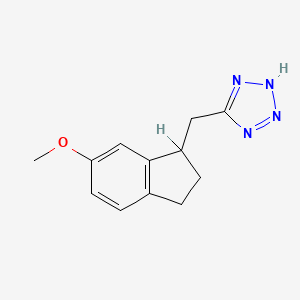
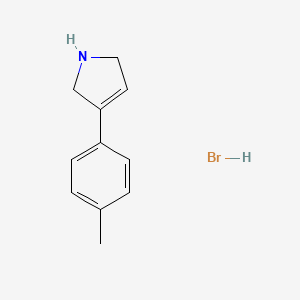
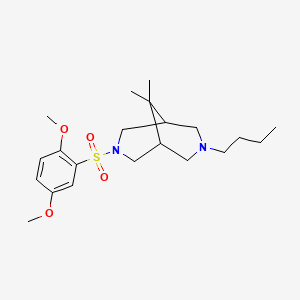
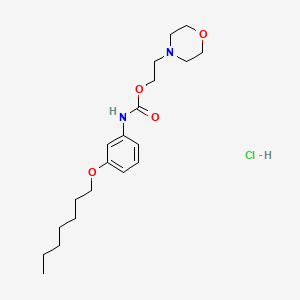
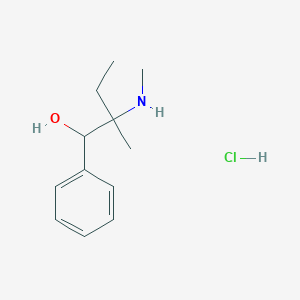
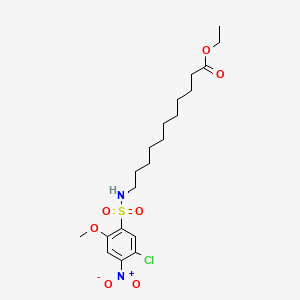
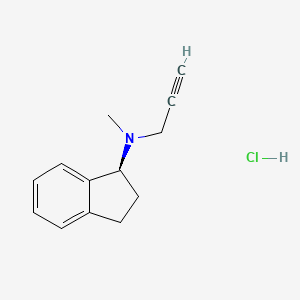

![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
